molecular formula C17H21F2N5OS B12263481 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12263481
M. Wt: 381.4 g/mol
InChI Key: MYGDTVLAFDJRKY-UHFFFAOYSA-N
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Description

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoropiperidine moiety, a piperidine ring, a pyrimidine core, and a methylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Chemical Reactions Analysis

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety may enhance binding affinity and selectivity, while the pyrimidine core can interact with active sites of target proteins. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21F2N5OS

Molecular Weight

381.4 g/mol

IUPAC Name

4-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H21F2N5OS/c1-26-16-21-11-13(10-20)14(22-16)23-6-2-12(3-7-23)15(25)24-8-4-17(18,19)5-9-24/h11-12H,2-9H2,1H3

InChI Key

MYGDTVLAFDJRKY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F)C#N

Origin of Product

United States

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